3'-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The process often begins with the preparation of the indole and thiazolidine precursors, followed by their coupling under specific conditions to form the spirocyclic core. Common reagents used in these reactions include strong bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3’-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
3’-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry: The compound’s unique properties could be exploited in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its unique molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 3’-(3,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione
- 3’-(3,5-Dimethoxyphenyl)-1-[(3-chlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione
- 3’-(3,5-Dimethoxyphenyl)-1-[(3-bromophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione
Uniqueness
What sets 3’-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione apart from similar compounds is its specific substitution pattern and the presence of the fluorine atom. This unique structure can lead to different biological activities and chemical reactivity, making it a compound of particular interest in various fields of research.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-31-19-11-18(12-20(13-19)32-2)28-23(29)15-33-25(28)21-8-3-4-9-22(21)27(24(25)30)14-16-6-5-7-17(26)10-16/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSIPAKQCLENPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.